molecular formula C7H13N3O2 B3061112 Glycyl-L-prolinamide CAS No. 52208-82-9

Glycyl-L-prolinamide

Cat. No.: B3061112
CAS No.: 52208-82-9
M. Wt: 171.2 g/mol
InChI Key: LENAFVMQJFJAGN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-prolinamide: is a dipeptide derivative composed of glycine and L-proline. It is a small molecule with potential applications in various fields, including medicinal chemistry and biochemistry. The compound is of interest due to its structural properties and potential biological activities.

Scientific Research Applications

Chemistry: Glycyl-L-prolinamide is used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and stability.

Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.

Medicine: Research has explored the therapeutic potential of prolinamides, including this compound, in treating conditions like Alzheimer’s disease. These compounds have shown promising interactions with key proteins implicated in the disease .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs and bioactive molecules.

Future Directions

The future directions for Glycyl-L-prolinamide could involve its use in the pharmaceutical industry, given its role as a key intermediate in drug synthesis .

Mechanism of Action

Target of Action

Glycyl-L-prolinamide, also known as L-prolinamide, is a derivative of the amino acid proline . It primarily targets enzymes involved in the amidation of α-amino acids . The amidation process is crucial for the chemical and pharmaceutical industry, particularly in the production of amides .

Mode of Action

This compound interacts with its targets through a biocatalytic process . This process involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent . The reaction, solvent, and enzyme engineering allow obtaining high L-prolinamide concentrations . For instance, at 145 mM substrate concentration, 80% conversion was achieved .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the amidation of α-amino acids . The compound plays a pivotal role in these pathways, facilitating the transformation of acids into amides without substrate activation . This is a highly desirable but challenging reaction, which is why the acid is generally activated using additional reagents before amide formation occurs .

Pharmacokinetics

The compound’s solubility in organic solvents is noted, which could influence its absorption and distribution

Result of Action

The primary result of this compound’s action is the formation of L-prolinamide . This compound is a key intermediate in drug synthesis . The process avoids racemization, halogenated solvents, and waste, and significantly improves atom efficiency .

Action Environment

The action of this compound is influenced by the environment in which it operates. The amidation process is carried out in an organic solvent, which helps overcome the low solubility of the unprotected amino acids . The temperature also plays a role, with high L-prolinamide concentrations achieved at 70 °C .

Biochemical Analysis

Biochemical Properties

Glycyl-L-prolinamide has been found to interact with enzymes such as prolyl endopeptidase . This enzyme cleaves the dipeptide, releasing p-nitroanilide (pNA), which can be quantified by colorimetric detection . The nature of this interaction suggests that this compound may play a role in the regulation of prolyl endopeptidase activity .

Cellular Effects

In cellular contexts, this compound has been implicated in the metabolism of collagen . In fibroblast cultures from prolidase-deficient patients, the addition of this compound resulted in an increase in rapidly degraded collagen and a decrease in the proline pool .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with enzymes and its role in biochemical reactions. For instance, in the presence of prolyl endopeptidase, this compound is cleaved, releasing pNA . This suggests that this compound may influence enzyme activity and subsequently affect biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, a study showed that at a substrate concentration of 145 mM, 80% conversion was achieved using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70°C .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been associated with the metabolism of collagen in fibroblast cultures

Transport and Distribution

A study has suggested that this compound and proton(s) are cotransported in intestinal and renal brush-border membrane vesicles .

Subcellular Localization

Advancements in genetic engineering and model selection have improved the fidelity and relevance of these models for studying subcellular localization . Future studies could potentially explore the subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation of L-proline: One of the primary methods for synthesizing Glycyl-L-prolinamide involves the amidation of L-proline. This can be achieved using ammonia and a biocatalyst in an organic solvent.

    Coupling Reaction: Another method involves coupling glycine with L-proline using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like N-methylmorpholine (NMM). This reaction typically occurs in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods: The industrial production of this compound can be scaled up using biocatalytic processes due to their efficiency and reduced environmental impact. The use of immobilized enzymes ensures high optical purity and minimizes waste, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycyl-L-prolinamide can undergo oxidation reactions, particularly at the proline residue, leading to the formation of hydroxyproline derivatives.

    Reduction: The compound can be reduced to form corresponding amines, although this is less common.

    Substitution: Substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Substitution reactions often require the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Hydroxyproline derivatives.

    Reduction: Corresponding amines.

    Substitution: Various N-substituted derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its simplicity and ease of synthesis make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4,8H2,(H2,9,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENAFVMQJFJAGN-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510197
Record name Glycyl-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52208-82-9
Record name Glycyl-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-L-prolinamide
Reactant of Route 2
Reactant of Route 2
Glycyl-L-prolinamide
Reactant of Route 3
Reactant of Route 3
Glycyl-L-prolinamide
Reactant of Route 4
Reactant of Route 4
Glycyl-L-prolinamide
Reactant of Route 5
Reactant of Route 5
Glycyl-L-prolinamide
Reactant of Route 6
Reactant of Route 6
Glycyl-L-prolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.